
Amsonic acid
Overview
Description
4,4’-Diaminostilbene-2,2’-disulphonic acid is an organic compound with the formula (H₂NC₆H₃SO₃H)₂C₂H₂. It is a white, water-soluble solid that is structurally a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is widely used as an optical brightener in laundry detergents .
Preparation Methods
4,4’-Diaminostilbene-2,2’-disulphonic acid is typically synthesized by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder . Another method involves the use of potassium hydroxide, p-nitrotoluene ortho sulfonic acid, diethylene glycol, and hydrazine hydrate . Industrial production methods often involve similar reduction processes, ensuring high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The amino groups and conjugated double bond in amsonic acid render it susceptible to oxidation:
-
Oxidation of Amino Groups:
Treatment with hydrogen peroxide or potassium permanganate oxidizes primary amines to nitro groups or other derivatives. -
Double Bond Cleavage:
Ozonolysis or strong oxidative agents degrade the stilbene structure, yielding sulfonated aromatic fragments.
Key Reagents and Outcomes:
Oxidizing Agent | Conditions | Major Product |
---|---|---|
H<sub>2</sub>O<sub>2</sub> | Acidic/neutral, 25–50°C | Nitro derivatives |
KMnO<sub>4</sub> | Aqueous, 70–90°C | Sulfonated benzoic acid derivatives |
Substitution and Salt Formation
This compound reacts with electrophiles and bases to form derivatives or salts:
Quaternary Ammonium Salt Formation
Reaction with bis-quaternary ammonium iodides (e.g., hexamethylene-bis-methylpyrrolidinium di-iodide) yields sparingly soluble amsonates :
Example Reaction:
Notable Salts and Properties:
Quaternary Ammonium Salt | Solubility in Water (20°C) | Melting Point (°C) |
---|---|---|
Hexamethylene-bis-methylpyrrolidinium amsonate | 0.13% | 285–290 (decomp.) |
Tetramethylene-bis(diethylmethylammonium) amsonate | Low | 201–205 (decomp.) |
Acid-Base Reactions
This compound forms disodium salts (e.g., 4,4'-diaminostilbene-2,2'-disulfonate disodium salt) when neutralized with NaOH . These salts are critical intermediates in dye synthesis .
Toxicological Degradation
In vivo studies in rodents reveal no carcinogenic activity at doses up to 25,000 ppm (rats) and 12,500 ppm (mice) over 2 years . Metabolic pathways likely involve conjugation and excretion of sulfonated metabolites.
Scientific Research Applications
4,4’-Diaminostilbene-2,2’-disulphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Diaminostilbene-2,2’-disulphonic acid involves its interaction with various molecular targets and pathways. The compound’s amino and sulfonic acid groups allow it to bind to specific sites, influencing the optical properties of materials it is applied to . Its weak estrogenic properties are thought to be due to its structural similarity to diethylstilbestrol .
Comparison with Similar Compounds
4,4’-Diaminostilbene-2,2’-disulphonic acid is unique due to its specific combination of amino and sulfonic acid groups on a stilbene backbone. Similar compounds include:
4,4’-Dinitrostilbene-2,2’-disulfonic acid: Used as an intermediate in the synthesis of 4,4’-Diaminostilbene-2,2’-disulphonic acid.
4,4’-Bis(2-benzoxazolyl)stilbene: Another optical brightener with different functional groups.
4,4’-Diamino-5,5’-dimethyl-2,2’-biphenyldisulfonic acid: A structurally related compound with additional methyl groups.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Biological Activity
Amsonic acid, chemically known as 4,4'-diamino-2,2'-stilbenedisulfonic acid, is a compound primarily utilized in the synthesis of dyes and optical brighteners. Recent studies have highlighted its biological activity, particularly its estrogenic properties and potential implications for health.
- Chemical Formula : C₁₄H₁₄N₂O₆S₂
- Molecular Weight : 342.40 g/mol
- CAS Number : 6668
The structure of this compound features two sulfonic acid groups and two amino groups attached to a stilbene backbone, which is significant for its biological interactions.
Estrogenic Activity
This compound has been documented to possess estrogenic activity , which may contribute to various biological effects. This property has raised concerns regarding its potential impact on human health, particularly in occupational settings where exposure levels may be significant.
Case Study: Occupational Exposure
A notable study indicated that factory workers exposed to this compound reported complaints of impotency, suggesting a link between exposure and endocrine disruption due to its estrogen-like effects . This raises questions about the safety of handling this compound in industrial applications.
Carcinogenicity
Long-term toxicological studies conducted on rodents (F344/N rats and B6C3F1 mice) revealed no evidence of carcinogenic activity associated with this compound. The studies involved administering varying concentrations (up to 100,000 ppm) over extended periods (up to two years) without observing significant tumor development .
Genetic Toxicity
This compound was tested for mutagenicity using Salmonella typhimurium strains and Chinese hamster ovary cells. Results showed no mutagenic effects, indicating that it does not induce genetic mutations under the tested conditions .
Summary of Toxicology Findings
Applications in Nanotechnology
Recent research has explored the use of this compound in the dispersion of single-walled carbon nanotubes (SWCNTs). It has been shown to aid in achieving stable colloidal dispersions, enhancing the application of SWCNTs in various fields such as electronics and materials science. The compound acts as a surfactant, improving the stability of these nanomaterials in aqueous solutions despite its own insolubility .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of amsonic acid, and how do they influence experimental design?
this compound (4,4'-diaminostilbene-2,2'-disulfonic acid; CAS 81-11-8) has a molecular formula of C₁₄H₁₄N₂O₆S₂ , a molecular weight of 370.40 g/mol , and a melting point >325°C. Its low water solubility (<0.1 g/100 mL at 23°C) necessitates the use of polar solvents or surfactants in aqueous experiments. Researchers must account for its insolubility when designing dissolution protocols, such as using ethanol or surfactants like sodium dodecylbenzenesulfonate (SDBS) to enhance dispersion .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as hazardous (Risk Code: C) and requires strict safety measures:
- Inhalation/contact : Use fume hoods and personal protective equipment (PPE). In case of exposure, rinse with water and seek medical advice.
- Waste disposal : Follow institutional guidelines for sulfonated aromatic compounds.
Refer to Material Safety Data Sheets (MSDS) for detailed handling protocols .
Advanced Research Questions
Q. How does this compound induce mammary gland tumors in rodent models, and what methodological controls are essential in carcinogenicity studies?
this compound acts as a mammary gland carcinogen in female rats, likely via estrogenic activity or DNA adduct formation. Key experimental design considerations include:
- Dose-response analysis : Use uterine weight increase as a biomarker for estrogenic effects .
- Control groups : Include sham-exposed cohorts and positive controls (e.g., estradiol).
- Histopathology : Monitor tumor incidence using the Carcinogenic Potency Database (CPDB) guidelines .
Q. How does this compound facilitate the colloidal dispersion of single-walled carbon nanotubes (SWCNTs), and what analytical techniques validate this mechanism?
this compound stabilizes SWCNTs in water and ethanol via non-micellar adsorption, distinct from traditional surfactants. Methodological steps include:
- Dispersion protocol : Sonication of SWCNTs with this compound (1–2 mg/mL) followed by centrifugation to remove aggregates.
- Characterization :
Q. How can researchers resolve contradictions in reported molecular structures and bioactivity data for this compound?
Q. What strategies mitigate experimental artifacts in mutagenicity assays involving this compound?
this compound’s precursors (e.g., 4-nitrotoluene) exhibit mutagenic activity in Salmonella typhimurium assays. To minimize artifacts:
- Purification : Use HPLC to remove synthetic byproducts.
- Negative controls : Include solvent-only and compound-free groups.
- Dose calibration : Avoid concentrations exceeding solubility limits to prevent precipitation .
Q. Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting data on this compound’s environmental persistence and toxicity?
- Meta-analysis : Aggregate data from EPA IRIS, NTP reports, and peer-reviewed studies.
- Statistical models : Apply hierarchical clustering to identify dose-dependent vs. threshold effects .
- Uncertainty quantification : Report confidence intervals for LD₅₀ values derived from rodent studies .
Q. What advanced spectroscopic techniques characterize this compound’s interaction with biomolecules?
- FTIR spectroscopy : Identify sulfonic acid group interactions with proteins.
- X-ray crystallography : Resolve binding modes in enzyme inhibition studies (e.g., cytochrome P450).
- NMR titration assays : Quantify binding constants with DNA duplexes .
Q. Tables of Key Data
Properties
IUPAC Name |
5-amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJHVSOVQBJEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024926 | |
Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-11-8 | |
Record name | Diaminostilbenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-diaminostilbene-2,2'-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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